molecular formula C16H16N2Na2O7S2 B1682502 Sulbenicillin sodium CAS No. 28002-18-8

Sulbenicillin sodium

Cat. No. B1682502
CAS RN: 28002-18-8
M. Wt: 458.4 g/mol
InChI Key: FWRNIJIOFYDBES-UHFFFAOYSA-L
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Description

Sulbenicillin sodium is a penicillin antibiotic, notable for its combination use with dibekacin . It is characterized by a distinctive beta-lactam ring . The molecular formula of Sulbenicillin sodium is C16H16N2Na2O7S2 .


Synthesis Analysis

The synthesis of Sulbenicillin sodium involves the reaction of 6-aminopenicillanic acid with sodium bicarbonate, followed by the addition of α-sulfophenylacetyl chloride . The mixture is stirred at a temperature near 0°C for 1 hour. The aqueous layer is washed twice with ether and adjusted to pH 1.2 with cation exchange resin of polystyrene sulfonic acid type under constant cooling .


Molecular Structure Analysis

Sulbenicillin sodium has a molecular weight of 458.42 g/mol . It is characterized by a distinctive beta-lactam ring, which is a common feature of penicillins .


Chemical Reactions Analysis

As a penicillin antibiotic, Sulbenicillin sodium inhibits bacterial cell wall synthesis, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .


Physical And Chemical Properties Analysis

Sulbenicillin sodium is soluble in water . The average mass of Sulbenicillin sodium is 458.417 Da and the monoisotopic mass is 458.019440 Da .

Scientific Research Applications

Analysis and Quality Control

Sulbenicillin sodium's composition and purity are critical for its effective use in clinical settings. Advanced techniques like liquid chromatogram-mass spectrometry and high-performance liquid chromatography (HPLC) are employed to detect and quantify impurities in Sulbenicillin sodium. For instance, Fang (2011) identified unknown impurities in Sulbenicillin sodium using ultra-performance liquid chromatogram-mass spectrometry, highlighting the method's rapidity, sensitivity, and specificity for the drug's production and quality control (F. Fang, 2011). Similarly, Tian Gui-rong (2007) developed an HPLC method to determine high molecular weight impurities in Sulbenicillin sodium, proving the method's simplicity, rapidity, and reliability for quality control purposes (Tian Gui-rong, 2007).

Antibacterial Research

Sulbenicillin sodium is explored for its antibacterial properties, often in combination with other drugs, to enhance effectiveness against various bacterial infections. Research like the analysis by Liy (2014) on the use intensity of antibacterial drugs, including Sulbenicillin sodium, in inpatient departments, provides insights into its rational clinical use (Y. Liy, 2014). Furthermore, studies on the utilization of antibacterial drugs in surgeries, like the one by Ying (2012), discuss Sulbenicillin sodium's usage frequency, indicating its prominent role in prophylactic applications in aseptic operations (C. Ying, 2012).

Development of Novel Antimicrobial Agents

The exploration of Sulbenicillin sodium's potential in forming new antimicrobial agents is a significant research area. For example, the study by Peng Li et al. (2012) aimed to develop a novel complex antimicrobial agent using components like Sulbactam sodium, highlighting its broader spectrum and higher antimicrobial activity in vitro compared to traditional antibiotics (Peng Li et al., 2012).

Methodological Developments in Drug Analysis

Innovations in drug analysis methods play a crucial role in ensuring the quality and efficacy of drugs like Sulbenicillin sodium. Studies such as the one by Mai et al. (2019) on the simultaneous determination of ampicillin sodium and Sulbactam sodium in powder for injection by HPLC contribute to the refinement of analytical techniques, ensuring accurate and efficient drug quality control (X. Mai et al., 2019).

Antimicrobial Activity and Resistance Determinants

Understanding the mechanisms of antimicrobial activity and resistance is pivotal for the effective use of antibiotics like Sulbenicillin sodium. Research by Penwell et al. (2015) delves into the molecular mechanisms of Sulbactam's antibacterial activity, particularly against Acinetobacter baumannii, and discusses its potential clinical utility given the increasing multidrug resistance in pathogens (William F. Penwell et al., 2015).

Future Directions

The global Sulbenicillin Sodium market is expected to grow in the future . The market size in 2023 was significant and the compound annual growth rate (CAGR) will be positive from 2024 till 2031 .

properties

IUPAC Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNIJIOFYDBES-HCIBPFAFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048618
Record name Sulbenicillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulbenicillin sodium

CAS RN

28002-18-8
Record name Sulbenicillin disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028002188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbenicillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylsulphonatoacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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